Product packaging for Riboflavin phosphate(Cat. No.:CAS No. 146-17-8)

Riboflavin phosphate

Cat. No.: B089457
CAS No.: 146-17-8
M. Wt: 456.3 g/mol
InChI Key: FVTCRASFADXXNN-SCRDCRAPSA-N
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Description

Flavin mononucleotide (FMN), also known as riboflavin-5′-phosphate, is a vital biomolecule produced from riboflavin (vitamin B2) by the enzyme riboflavin kinase . It serves as an essential cofactor and prosthetic group for a diverse array of oxidoreductases, including NADH dehydrogenase . FMN is the principal form of riboflavin found in cells and tissues, offering greater solubility than its precursor . A key research value of FMN lies in its versatile redox chemistry. During the catalytic cycle, it facilitates reversible interconversions between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) states . This allows FMN to act as a critical electron carrier in the mitochondrial electron transport chain . Notably, FMN is a stronger oxidizing agent than NAD and is particularly useful in biochemical research because it can participate in both one- and two-electron transfer reactions, making it a crucial link between two-electron and one-electron processes . Beyond its role in central metabolism, FMN functions as a blue-light photoreceptor in biological systems . It is also utilized as an orange-red food color additive, designated as E101a in Europe . In pharmaceutical research, riboflavin 5'-phosphate sodium (a related form) has been approved for use in corneal collagen cross-linking procedures for the treatment of progressive keratoconus . Studies also indicate that the dissociation of FMN from mitochondrial complex I may play a pathophysiological role in cellular damage, such as that seen in ischemia/reperfusion injury during stroke . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N4O9P B089457 Riboflavin phosphate CAS No. 146-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
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InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTCRASFADXXNN-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-40-5 (mono-hydrochloride salt), 22251-85-0 (hydrochloride salt), 6184-17-4 (mono-hydrochloride salt, di-hydrate)
Record name Flavin Mononucleotide
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DSSTOX Substance ID

DTXSID8023559
Record name Riboflavin phosphate
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Molecular Weight

456.3 g/mol
Source PubChem
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Physical Description

Solid
Record name Flavin mononucleotide
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Solubility

92 mg/mL
Record name Flavin mononucleotide
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CAS No.

146-17-8
Record name Flavin mononucleotide
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Record name Flavin Mononucleotide
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Record name Riboflavin phosphate
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Record name Riboflavin 5'-(dihydrogen phosphate)
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Record name RIBOFLAVIN 5'-PHOSPHATE
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Melting Point

290 °C
Record name Flavin mononucleotide
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Biosynthesis and Metabolic Pathways of Flavin Mononucleotide

Riboflavin (B1680620) as the Precursor for Flavin Mononucleotide Synthesis

The journey to FMN begins with its precursor, riboflavin, also known as vitamin B2. nih.govkcl.ac.uk Riboflavin is the universal starting point for the synthesis of both FMN and FAD, which are the primary forms of flavins found within cells. nih.gov The conversion of riboflavin to FMN is the first committed step in flavocoenzyme biosynthesis and is a critical control point in maintaining cellular flavin homeostasis. nih.govscbt.com

Riboflavin Kinase Activity and FMN Generation

The efficiency and regulation of RFK activity are paramount for cellular function. For instance, in humans, riboflavin kinase is a cytoplasmic protein expressed in tissues such as the brain, placenta, and bladder. scbt.com The enzyme's structure, which includes a unique active site arch and a β barrel fold, allows for specific recognition of riboflavin and facilitates the phosphoryl transfer. scbt.com

ATP-Dependent Phosphorylation in FMN Biosynthesis

The phosphorylation of riboflavin by riboflavin kinase is an ATP-dependent process. kcl.ac.ukwikipedia.org The enzyme utilizes a molecule of adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, transferring a single phosphate group to riboflavin and generating adenosine diphosphate (B83284) (ADP) and FMN as products. wikipedia.org The presence of a magnesium ion (Mg2+) is essential to stabilize the ATP molecule for this reaction. wikipedia.org

This fundamental reaction underscores the reliance of FMN biosynthesis on the cellular energy status, as reflected by ATP availability. In archaea, a notable exception exists where some riboflavin kinases utilize cytidine (B196190) triphosphate (CTP) instead of ATP as the nucleotide donor. wikipedia.org

Flavin Adenine (B156593) Dinucleotide (FAD) Synthesis from Flavin Mononucleotide

Once synthesized, FMN serves as the immediate precursor for the production of flavin adenine dinucleotide (FAD), another essential flavocoenzyme. wikipedia.orgmdpi.com This subsequent step involves the adenylylation of FMN, a reaction that attaches an adenosine monophosphate (AMP) moiety from ATP to the phosphate group of FMN. researchgate.netwikipedia.org

Flavin Mononucleotide Adenylyltransferase (FMNAT) Mechanisms

The enzyme responsible for the conversion of FMN to FAD is FMN adenylyltransferase (FMNAT). nih.govmdpi.com This enzyme catalyzes the transfer of an adenylyl group from ATP to FMN, forming FAD and releasing pyrophosphate (PPi). researchgate.net Interestingly, eukaryotic and prokaryotic FMNAT enzymes belong to different protein superfamilies and have evolved convergently to perform the same chemical reaction using distinct active site residues. nih.govtdl.org

In eukaryotes, FMNAT exists as a monofunctional enzyme. wikipedia.orgmdpi.com Structural studies of eukaryotic FMNAT from Candida glabrata have revealed a novel flavin-binding mode and a unique conformation of the enzyme-bound FAD. nih.govtdl.org The mechanism involves the binding of ATP and FMN to the active site, followed by the nucleophilic attack of the phosphate group of FMN on the α-phosphate of ATP.

Bifunctional FAD Synthetase (FADS) in Prokaryotes

In most prokaryotes, the synthesis of both FMN and FAD is carried out by a single bifunctional enzyme called FAD synthetase (FADS). wikipedia.orgwikipedia.orgmdpi.com This protein is composed of two distinct modules: a C-terminal domain with riboflavin kinase (RFK) activity and an N-terminal domain with FMN adenylyltransferase (FMNAT) activity. wikipedia.orgnih.govresearchgate.net

The prokaryotic FADS provides a clear example of substrate channeling, where the FMN produced by the RFK module is directly transferred to the FMNAT module for conversion into FAD. wikipedia.org This efficient mechanism prevents the diffusion of the intermediate FMN into the cytoplasm. While the RFK module of prokaryotic FADS shares structural homology with its eukaryotic counterpart, the FMNAT module is structurally and mechanistically distinct from the monofunctional eukaryotic FMNATs. wikipedia.orgmdpi.com Mutational analyses in prokaryotic FADS have identified key residues in the FMNAT module that are crucial for binding ATP and FMN and for catalysis. mdpi.com

Enzyme SystemOrganism TypeEnzymatic Activities
Monofunctional EnzymesMost EukaryotesRiboflavin Kinase (RFK) and FMN Adenylyltransferase (FMNAT) are separate enzymes. wikipedia.orgmdpi.com
Bifunctional Enzyme (FADS)Most ProkaryotesA single protein with both RFK and FMNAT domains. wikipedia.orgwikipedia.orgmdpi.com

De Novo Flavin Biosynthesis Pathways

While animals obtain riboflavin through their diet, most bacteria, fungi, and plants are capable of synthesizing it de novo. nih.govasm.org This biosynthetic pathway starts from two primary precursors: guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate. nih.govmetacyc.org

The process involves a series of enzymatic reactions. The imidazole (B134444) ring of GTP is opened, leading to the formation of a pyrimidine (B1678525) intermediate. metacyc.org This intermediate undergoes several modifications, including deamination, side chain reduction, and dephosphorylation, to produce 5-amino-6-(D-ribitylamino)uracil. metacyc.org Concurrently, ribulose-5-phosphate is converted to 1-deoxy-L-glycero-tetrulose 4-phosphate. metacyc.org

The condensation of these two molecules results in the formation of 6,7-dimethyl-8-(1-D-ribityl)lumazine. metacyc.org In the final step, a dismutation reaction involving two molecules of this lumazine (B192210) derivative yields one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, which is recycled back into the pathway. metacyc.org

Guanosine Triphosphate (GTP) and Ribulose-5-Phosphate (Ru5P) Precursors

The biosynthesis of a single molecule of riboflavin requires one molecule of GTP and two molecules of ribulose-5-phosphate. mdpi.comengineering.org.cnresearchgate.net GTP, a purine (B94841) nucleoside triphosphate, serves as the initial substrate for the pyrimidine ring of the flavin molecule. engineering.org.cnnih.govwikipedia.org The enzymatic pathway begins with the modification of GTP. wsu.edu Ru5P is a key intermediate in the pentose (B10789219) phosphate pathway (PPP) and serves as the precursor for the four-carbon unit that will form part of the xylene ring of riboflavin. researchgate.netnih.gov In some microorganisms, such as Bacillus subtilis, Ru5P is also a precursor for GTP itself, linking the PPP to purine biosynthesis and subsequently to riboflavin production. researchgate.netnih.gov

Enzymatic Steps in Riboflavin Pathway Leading to FMN

The pathway can be summarized in the following key enzymatic steps leading to riboflavin:

GTP cyclohydrolase II (encoded by ribA in E. coli and B. subtilis) initiates the pathway by opening the imidazole ring of GTP to form 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone-5′-phosphate (DARPP). mdpi.comengineering.org.cnwikipedia.org

The pyrimidine derivative, DARPP, undergoes a series of modifications including deamination and reduction to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ARPP). wsu.eduresearchgate.net

Concurrently, 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthase (also encoded by ribA in B. subtilis) catalyzes the formation of 3,4-dihydroxy-2-butanone 4-phosphate from ribulose-5-phosphate. researchgate.netfrontiersin.org

Lumazine synthase then catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with DHBP to form 6,7-dimethyl-8-ribityllumazine (B135004). nih.govwikipedia.org

In the final step of riboflavin synthesis, riboflavin synthase catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled back into the pathway. mdpi.comnih.govwikipedia.org

Once riboflavin is synthesized, it is converted to its active coenzyme forms. The phosphorylation of riboflavin to FMN is catalyzed by riboflavin kinase (RFK) . d-nb.info This is the direct synthesis step for FMN. Subsequently, FMN can be adenylylated by FAD synthetase (FADS) to form FAD. d-nb.info In many prokaryotes, these two activities are carried out by a single bifunctional enzyme. d-nb.infonih.gov

Interactive Table: Key Enzymes in Riboflavin Biosynthesis

Enzyme Gene (in B. subtilis) Function
GTP cyclohydrolase II / 3,4-DHBP synthase ribAB Bifunctional enzyme initiating both branches of the pathway. frontiersin.org
Pyrimidine deaminase/reductase ribDG Modifies the pyrimidine intermediate. frontiersin.org
Lumazine synthase ribH Condenses the two precursor branches. frontiersin.org
Riboflavin synthase ribE Catalyzes the final step to form riboflavin. frontiersin.org
Riboflavin kinase / FAD synthetase ribFC Converts riboflavin to FMN and then to FAD. mdpi.comfrontiersin.org

Microbial and Plant Biosynthetic Strategies for Flavin Production

Microorganisms are the primary source for the industrial production of riboflavin. d-nb.info Genetically engineered strains of the bacterium Bacillus subtilis and the filamentous fungus Ashbya gossypii are among the most significant commercial producers. mdpi.comasm.org Candida famata has also been used historically. d-nb.infoasm.org These microorganisms have been metabolically engineered to overproduce riboflavin by enhancing the expression of key biosynthetic genes and precursor supply pathways. mdpi.comcnif.cn

Bacillus subtilis : This gram-positive bacterium is a workhorse for industrial riboflavin production. mdpi.com Its entire set of riboflavin biosynthesis genes is organized in a single operon (rib operon), which simplifies genetic manipulation. engineering.org.cnfrontiersin.org Strategies to improve yield include overexpressing the ribA gene and modifying the purine biosynthesis pathway to increase the supply of the GTP precursor. cnif.cnnih.gov

Ashbya gossypii : This filamentous fungus is a natural overproducer of riboflavin. frontiersin.org Unlike B. subtilis, its riboflavin biosynthesis genes are not clustered in an operon but are spread throughout its genome. frontiersin.org Industrial strains utilize fatty acids as a primary carbon source. frontiersin.orgnih.gov

Corynebacterium ammoniagenes : This bacterium has been engineered for high-level riboflavin production, achieving titers of up to 15.3 g/L. mdpi.comnih.gov Metabolic engineering strategies have focused on increasing the activity of GTP cyclohydrolase II, a rate-limiting enzyme in the pathway. nih.gov

Plants : Plants synthesize riboflavin de novo, with a pathway that is largely similar to that in bacteria and fungi. wsu.eduresearchgate.net The enzymes for riboflavin biosynthesis in plants are thought to be located in the plastids. researchgate.netnih.gov While not used for industrial production, understanding the plant pathway is crucial as they are a primary dietary source of vitamin B2 for animals. wsu.edu In Arabidopsis thaliana, two FAD synthetase enzymes, AtRibF1 and AtRibF2, have been identified and are targeted to plastids. nih.gov

Regulatory Mechanisms of Flavin Mononucleotide Metabolism

The biosynthesis of riboflavin is a tightly regulated process to ensure that the cellular levels of FMN and FAD are maintained within an optimal range. In prokaryotes, a primary mechanism of regulation occurs at the genetic level through a specialized RNA element known as a riboswitch. mdpi.comasm.org

FMN-Specific Riboswitches (RFN Elements) in Gene Expression Regulation

FMN-specific riboswitches, also known as RFN elements, are highly conserved RNA structures located in the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs) that encode for proteins involved in riboflavin biosynthesis and transport. wikipedia.orgpnas.orgribocentre.org These RNA elements function as direct sensors of the cellular concentration of FMN. wikipedia.orgribocentre.org The riboswitch consists of two main domains: an aptamer domain that specifically binds to FMN, and an expression platform that modulates gene expression. mdpi.com The binding of FMN to the aptamer domain induces a conformational change in the RNA structure, which then affects the expression of the downstream genes. wikipedia.org

The FMN riboswitch acts as a negative feedback regulator. When cellular levels of FMN are high, FMN binds to the RFN element on the mRNA. This binding stabilizes a specific RNA structure that leads to the downregulation of the genes involved in riboflavin biosynthesis and transport. pnas.orgnih.gov Conversely, when FMN levels are low, the riboswitch remains in an unbound state, allowing for the transcription and translation of these genes to replenish the cellular pool of flavins. researchgate.net

In Bacillus subtilis, the rib operon, which contains the genes for riboflavin biosynthesis, is controlled by an FMN riboswitch. wsu.edumdpi.com Similarly, genes for riboflavin transporters, such as the ypaA gene (now known as ribU), are also under the control of FMN riboswitches. frontiersin.orgpnas.orgnih.gov This dual control ensures that the cell can both synthesize its own riboflavin when needed and take it up from the environment when available, while preventing wasteful over-accumulation. researchgate.net

FMN riboswitches employ different mechanisms to control gene expression, primarily by affecting either transcription or translation. nih.gov

Premature Transcription Termination : In many Gram-positive bacteria, including Bacillus subtilis, the FMN riboswitch controls gene expression by causing premature termination of transcription. pnas.orgribocentre.orgnih.gov In the absence of FMN, the riboswitch folds into an antiterminator structure, allowing RNA polymerase to transcribe the full-length mRNA. ribocentre.orgresearchgate.net When FMN binds, the riboswitch undergoes a conformational change that promotes the formation of a terminator hairpin structure. pnas.orgribocentre.org This terminator structure signals the RNA polymerase to dissociate from the DNA template, halting transcription of the operon. pnas.orgmdpi.com This is a highly efficient mechanism for regulating large operons as it prevents the synthesis of long, unnecessary mRNA molecules. pnas.org

Control of Translation Initiation : In many Gram-negative bacteria, such as Escherichia coli, the FMN riboswitch often regulates gene expression at the level of translation initiation. nih.govpnas.org In this mechanism, the binding of FMN to the riboswitch causes a structural change that sequesters the ribosome-binding site (RBS) or Shine-Dalgarno sequence. pnas.orgresearchgate.net This prevents the ribosome from binding to the mRNA and initiating translation of the protein. pnas.org Some FMN riboswitches in Gram-negative bacteria have also been shown to work in conjunction with the Rho-dependent transcription termination factor. pnas.org In these cases, ligand binding can both inhibit translation and promote premature transcription termination. pnas.orgnih.gov

Interactive Table: FMN Riboswitch Regulatory Mechanisms

Regulatory Mechanism Organism Type (Example) Description
Premature Transcription Termination Gram-positive (Bacillus subtilis) FMN binding forms a terminator hairpin, stopping transcription. pnas.orgribocentre.orgnih.gov
Translation Initiation Control Gram-negative (Escherichia coli) FMN binding sequesters the ribosome-binding site, blocking translation. pnas.orgnih.govresearchgate.net
Rho-dependent Termination Gram-negative (Escherichia coli) FMN binding can facilitate Rho-dependent transcription termination. pnas.org
Structural Basis of FMN-Riboswitch Binding and Conformational Changes

The flavin mononucleotide (FMN) riboswitch, also known as the RFN element, is a highly conserved RNA structure found predominantly in the 5'-untranslated regions of bacterial mRNAs that code for proteins involved in FMN biosynthesis and transport. pdbj.org This cis-regulatory element directly binds to FMN, inducing a conformational change in the RNA structure that modulates gene expression. pdbj.orgacs.org

The three-dimensional architecture of the FMN riboswitch is crucial for its function. Crystal structures of the FMN riboswitch from Fusobacterium nucleatum reveal a complex fold centered around a six-stem junction. rcsb.orgebi.ac.uk This structure adopts a butterfly-like scaffold, where two peripheral domains, each formed by interacting stem-loops, staple the junctional region together. rcsb.org This arrangement is distinct from the collinear stacking of adjacent helices commonly observed in other large RNA molecules. rcsb.org

FMN binding occurs within a pocket formed by the junction of these helical domains. rcsb.org The isoalloxazine ring of FMN intercalates between the bases of two highly conserved adenine residues, A48 and A85. researchgate.netoup.com Additionally, the uracil-like edge of the FMN ring forms specific Watson-Crick-like hydrogen bonds with another conserved adenine, A99. researchgate.netoup.com The specificity for FMN over its precursor, riboflavin, is achieved through interactions with the phosphate group of FMN. This phosphate moiety engages in direct and Mg2+-mediated contacts with the RNA, a feature that is absent in riboflavin and results in a significantly lower binding affinity for the precursor molecule. rcsb.org

Mutational studies have further illuminated the critical residues for FMN binding and the subsequent conformational changes. For instance, mutations at key positions like A48, G62, and A85 can significantly alter the binding energy and the stability of the FMN-riboswitch complex. researchgate.net These studies underscore the precise structural requirements for effective ligand recognition and gene regulation.

PDB ID Description Organism Resolution (Å)
3F2QCrystal structure of the FMN riboswitch bound to FMNFusobacterium nucleatum2.95
3F2WCrystal structure of the FMN riboswitch bound to FMN, Ba2+ soakFusobacterium nucleatum3.45
3F4ECrystal structure of the FMN riboswitch bound to FMN, split RNAFusobacterium nucleatumNot specified
6DN1Crystal structure of the FMN riboswitch bound to BRX1151 split RNANot specified3.03
6WJRApo conformation of the FMN riboswitch aptamerNot specified2.7

Feedback Regulation in Flavin Biosynthetic Pathways

Feedback regulation is a critical mechanism for controlling the metabolic flux through the flavin biosynthetic pathway, ensuring that the cellular concentrations of FMN and flavin adenine dinucleotide (FAD) are maintained at appropriate levels. This control is exerted at multiple levels, including transcriptional regulation via riboswitches and allosteric inhibition of key enzymes. nih.govasm.org

In many bacteria, the primary mode of feedback regulation for the riboflavin biosynthesis operon is through the FMN riboswitch. asm.orgnih.gov As detailed in the previous section, the FMN riboswitch is a cis-acting regulatory element within the mRNA that directly binds to FMN. asm.orgnih.gov When cellular levels of FMN are sufficient, it binds to the riboswitch, inducing a conformational change that typically leads to premature transcription termination. asm.orgnih.gov This action effectively downregulates the expression of the genes required for riboflavin synthesis, thus preventing the overproduction of flavins. This form of negative feedback is a direct and efficient way for the cell to respond to fluctuations in FMN levels. youtube.com

In addition to transcriptional control, allosteric feedback inhibition of enzymatic activity has also been observed, particularly in yeast. In Saccharomyces cerevisiae, the first enzyme in the riboflavin synthesis pathway, GTP cyclohydrolase II, is subject to allosteric inhibition by FAD and other molecules containing an adenylic group. asm.org However, the physiological significance of this inhibition by various adenylic nucleotides is not yet fully understood. asm.org Interestingly, in some organisms, another enzyme in the pathway, 6,7-dimethyl-8-ribityllumazine synthase, is inhibited by riboflavin itself. asm.org

The complexity of feedback regulation is further highlighted by studies in plants like Arabidopsis thaliana. Here, changes in intracellular flavin levels can lead to both positive and negative feedback on the expression of genes encoding flavin biosynthetic enzymes. This suggests a more intricate regulatory network for maintaining flavin homeostasis in eukaryotes.

Regulatory Mechanism Effector Molecule Target Organism(s) Effect
Transcriptional AttenuationFMNFMN RiboswitchBacteriaDownregulation of riboflavin biosynthesis genes
Allosteric InhibitionFAD, AMP, ADP, ATP, NAD, NADPGTP cyclohydrolase IIYeasts (e.g., P. guilliermondii)Inhibition of the first step of riboflavin synthesis
Allosteric InhibitionRiboflavin6,7-dimethyl-8-ribityllumazine synthaseYeasts (e.g., P. guilliermondii)Inhibition of a later step in riboflavin synthesis

Flavin Homeostasis in Cellular Systems

Flavin homeostasis refers to the intricate network of processes that collectively maintain a stable and sufficient supply of FMN and FAD within the cell. This balance is crucial, as these flavin coenzymes are essential for the function of a vast array of flavoenzymes involved in critical cellular processes such as energy metabolism, redox balance, DNA repair, and protein folding. nih.govplos.org The maintenance of flavin homeostasis involves the regulation of biosynthesis, transport, and the interconversion of different flavin forms. nih.gov

The intracellular concentrations of riboflavin, FMN, and FAD are tightly controlled. The synthesis of FMN from riboflavin is catalyzed by riboflavin kinase (RFK), and the subsequent conversion of FMN to FAD is carried out by FAD synthetase (FADS). plos.org Conversely, FAD can be hydrolyzed back to FMN by FAD pyrophosphatases, and FMN can be dephosphorylated to riboflavin by FMN hydrolases. plos.org The activities of these enzymes are critical for adjusting the relative amounts of each flavin species to meet the cell's metabolic demands. plos.org

Subcellular compartmentalization is another key aspect of flavin homeostasis. Mitochondria, for instance, have a high demand for FAD for the electron transport chain and other metabolic pathways. While mitochondria can synthesize FMN and FAD from imported riboflavin, the precise mechanisms of flavin transport across mitochondrial membranes are still under investigation. plos.orgcore.ac.uk

The cell also employs mechanisms to protect against the potential toxicity of excess free flavins, which can participate in the generation of reactive oxygen species. researchgate.net In some archaea, flavin-binding proteins like dodecin can sequester excess riboflavin. researchgate.net

Disruptions in flavin homeostasis have been linked to various pathological conditions, underscoring the importance of this regulatory network. nih.gov The interplay between the enzymes responsible for flavin synthesis and degradation, as well as the transport of flavins between cellular compartments, ensures that the flavoproteome is correctly assembled and functional. nih.gov

Interdependencies with Other Metabolic Pathways

Connection to Purine Biosynthesis

The biosynthesis of riboflavin, the precursor to FMN, begins with guanosine triphosphate (GTP), a purine nucleotide. nih.govasm.org This directly links the flavin biosynthetic pathway to the purine biosynthetic pathway. The first committed step in riboflavin synthesis is catalyzed by GTP cyclohydrolase II, which acts on GTP. d-nb.info Consequently, the availability of the GTP pool directly influences the rate of riboflavin and, subsequently, FMN synthesis. This interdependence means that any regulation affecting purine biosynthesis can also impact flavin production. For instance, metabolic engineering strategies aimed at increasing riboflavin production often involve the overexpression of genes involved in the synthesis of GTP to enhance the metabolic flux towards flavin biosynthesis. asm.org

Linkages to Pentose Phosphate Pathway and Glycolysis

The second precursor for riboflavin biosynthesis is ribulose-5-phosphate, a key intermediate of the pentose phosphate pathway (PPP). nih.govmdpi.com The PPP is a major pathway for the production of NADPH, which is required for various reductive biosynthetic reactions, and for the synthesis of pentose sugars, including the ribose-5-phosphate (B1218738) necessary for nucleotide synthesis. pressbooks.publibretexts.org The requirement of ribulose-5-phosphate for flavin synthesis creates a direct link between the PPP and FMN production.

Molecular and Enzymatic Mechanisms of Flavin Mononucleotide Function

Flavin Mononucleotide as an Essential Cofactor and Prosthetic Group

Flavin mononucleotide (FMN), or riboflavin-5′-phosphate, is a biomolecule synthesized from riboflavin (B1680620) (vitamin B2) by the enzyme riboflavin kinase. wikipedia.org It functions as a prosthetic group for various oxidoreductases, including NADH dehydrogenase, and as a cofactor in biological blue-light photoreceptors. wikipedia.org In cellular environments, FMN is the principal form of riboflavin and can be found freely circulating or covalently bound to enzymes. wikipedia.org

FMN is a crucial component of numerous redox pathways in cells, where it confers chemical reactivity to flavoenzymes. nih.gov A primary role of FMN is as an electron carrier in the electron transport chain, a series of protein complexes vital for cellular respiration. aklectures.comcarder.gov.conih.gov Specifically, FMN is the prosthetic group for NADH dehydrogenase (Complex I), the first enzyme in this chain. wikipedia.orgaklectures.com In this capacity, FMN accepts high-energy electrons from NADH and transfers them to a series of iron-sulfur clusters. aklectures.com This initiates a sequence of oxidoreduction reactions that drive the generation of a proton-motive force necessary for ATP synthesis. nih.gov

Beyond the mitochondrial electron transport chain, FMN serves as a cofactor for a wide variety of redox enzymes. researchgate.net For instance, it is involved in the activity of NADPH–cytochrome P450 reductase, which is essential for the metabolism of various compounds. frontiersin.orgportlandpress.com In this enzyme, electrons are transferred from NADPH to FAD and then to FMN, which in turn reduces various acceptors. portlandpress.com

A key feature of FMN is its ability to participate in both one- and two-electron transfers, making it a more potent oxidizing agent than NAD. wikipedia.org This versatility is critical for its function in linking two-electron donors, like NADH, to one-electron acceptors, such as the iron-sulfur clusters in Complex I. galaxy.ai

The isoalloxazine ring system of the flavin molecule is responsible for this redox flexibility. mdpi.com FMN can accept a hydride anion (two electrons) to become fully reduced (FMNH2). youtube.com Alternatively, it can engage in a stepwise process, transferring one electron at a time. galaxy.ai This stepwise transfer involves the formation of a stable semiquinone radical intermediate (FMNH•). galaxy.aiyoutube.com The ability to form this radical allows flavoenzymes to participate in a diverse range of chemical reactions. mdpi.comyoutube.com For example, the one-electron transfer mechanism is utilized by cytochrome P450 reductase. galaxy.aiyoutube.com

Redox Chemistry and Interconversion of Flavin Mononucleotide Forms

The catalytic cycle of FMN in oxidoreductases involves the reversible interconversion between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms. wikipedia.org

Flavin can exist in three different redox states: the oxidized form, the one-electron reduced radical semiquinone, and the two-electron fully-reduced hydroquinone (B1673460). nih.gov

Oxidized (FMN): This is the fully oxidized state of the molecule. researchgate.net

Semiquinone (FMNH•): This is a neutral radical formed by the reduction of FMN by a single electron. researchgate.net The semiquinone and hydroquinone forms have pKa values of 8.3 and 6.7, respectively, and can exist in neutral or anionic forms under physiological conditions. nih.gov

Reduced (FMNH2): This is the fully reduced form of FMN. researchgate.net

Table 1: Redox States of Flavin Mononucleotide
Redox StateDescriptionAbbreviation
OxidizedThe fully oxidized form.FMN
SemiquinoneA one-electron reduced radical intermediate.FMNH•
ReducedThe fully reduced form after accepting two electrons.FMNH2

The different redox states of flavins have distinct spectroscopic properties. researchgate.net Oxidized FAD in solution shows two broad absorption bands with peaks at 450 nm and 375 nm. nih.gov The emission peak for oxidized flavin is around 530 nm in solution. nih.gov

Surface-enhanced Raman spectroscopy (SERS) can also be used to identify the spectral signatures of FMN redox states. researchgate.net The Raman spectra of different redox states of FMN can be calculated using density functional theory (DFT). researchgate.net

Table 2: Spectroscopic Properties of FMN Redox States
Redox StateAbsorption Peak (nm)Emission Peak (nm)
Oxidized (FAD in solution)375 and 450 nih.gov~530 nih.gov
Semiquinone--
Reduced--

Flavin Mononucleotide-Protein Interactions in Flavoenzymes

The interaction between FMN and its protein environment is crucial for the function of flavoenzymes. nih.gov In most cases, the interaction between the protein and the flavin is noncovalent but strong compared to other redox-active cofactors like NADH. nih.gov While this association has been considered static, recent discoveries suggest a dynamic association between flavins and flavoenzymes. nih.gov

The protein environment modulates the chemical reactivity of the flavin to perform various chemistries. mdpi.com For instance, in chorismate synthase, the oxidized FMN interacts mainly with the ribotyl moiety of the substrate, and about 90% of the isoalloxazine ring. mdpi.com The binding of the substrate promotes further conformational changes, leading to an almost complete exclusion of FMN from the solvent. mdpi.com

The FMN cofactor in flavodoxin not only participates in the redox process but also contributes to the competent interaction of flavodoxin with its redox partners, ferredoxin-NADP(+) reductase (FNR) and Photosystem I (PSI). nih.gov The solvent-exposed benzenoid surface of the FMN cofactor is thought to contribute to these interactions. nih.gov

Mechanisms of FMN Binding to Apolipoproteins (e.g., Flavodoxins)

Flavin mononucleotide (FMN) binds to its corresponding apolipoproteins, such as apoflavodoxins, through a non-covalent but high-affinity interaction. This binding is crucial for the function of flavodoxins as electron carriers. The process of FMN recognition and binding involves significant conformational changes in the apoprotein. Apoflavodoxin, in its unbound state, often exists in a more extended or disordered conformation compared to the compact, globular shape of the FMN-bound holoprotein. For instance, the apoflavodoxin from Chondrus crispus has a significantly larger Stokes radius (3.65 nm) compared to the flavodoxin (2.33 nm), indicating a more extended conformation in the absence of FMN. nih.gov

The binding of FMN induces a more ordered and compact structure in the protein, which is essential for its redox activity. This stabilization is a key aspect of the interaction; FMN binding significantly increases the protein's stability against both chemical and thermal denaturation. aklectures.com The binding affinity is typically high, with association constants (Ka) in the range of 10⁸ M⁻¹ or higher, indicating a very stable complex. nih.gov The binding process itself can be complex, sometimes exhibiting biphasic kinetics, which may reflect the intrinsic conformational heterogeneity of the apoflavodoxin ensemble. nih.gov

Interestingly, studies on apoflavodoxins from various organisms, including Anabaena and Helicobacter pylori, have revealed that the isoalloxazine binding pocket is often in a "closed," non-native conformation in the absence of FMN. gsu.edu This suggests that the binding mechanism is not a simple lock-and-key insertion but likely involves an induced-fit model where the initial interaction at one site facilitates the necessary conformational changes for the complete binding of the cofactor.

Structural Determinants of FMN Recognition and Entrapment

The recognition and tight binding of FMN by apoflavodoxins are governed by a network of specific interactions between the protein and different moieties of the FMN molecule: the isoalloxazine ring, the ribityl chain, and the phosphate (B84403) group. The binding site is typically a pocket or cleft within the protein.

Isoalloxazine Ring Interactions: The isoalloxazine ring, the redox-active part of FMN, is usually buried in a hydrophobic pocket, shielded from the solvent. Aromatic residues, such as tryptophan and tyrosine, often flank the ring, engaging in stacking interactions that contribute to the stability of the complex. For example, in Helicobacter pylori flavodoxin, a tyrosine residue (Tyr92) is crucial for interaction with the isoalloxazine ring. nih.gov

Ribityl Chain and Phosphate Group Interactions: The phosphate group of FMN is a major determinant of binding affinity and specificity. It typically interacts with a conserved phosphate-binding loop (P-loop) in the protein through a network of hydrogen bonds with backbone amide groups and side chains of residues like serine and threonine. This interaction is critical for anchoring the cofactor to the protein. In fact, riboflavin, which lacks the phosphate group, binds to apoflavodoxins much more weakly than FMN. nih.govwikipedia.org The ribityl chain also forms multiple hydrogen bonds with the protein, further contributing to the binding energy.

The crystal structures of apoflavodoxins have shown that the phosphate binding site is often occupied by other small anions, such as phosphate or chloride, when FMN is not present. gsu.edu This suggests that the initial recognition event might involve the displacement of these anions by the phosphate group of FMN, followed by the insertion and stabilization of the isoalloxazine ring in its binding pocket. The flexibility of the loops surrounding the binding site is crucial to facilitate the entry and proper positioning of the FMN cofactor. gsu.eduwikipedia.org

Role of Protein Environment in Modulating FMN Reactivity

The protein environment surrounding the bound FMN cofactor plays a critical role in fine-tuning its redox properties, which are essential for its function as an electron carrier. The intrinsic redox potentials of free FMN in solution are significantly altered upon binding to an apoprotein. wikipedia.orgnih.gov This modulation is achieved through several mechanisms:

Hydrogen Bonding: Specific hydrogen bonds between the protein and the isoalloxazine ring can stabilize different redox states of the flavin. For instance, a hydrogen bond to the N5 atom of the flavin is a common feature that helps to stabilize the semiquinone (radical) state, which is crucial for the one-electron transfer function of flavodoxins. nih.govacs.org

Control of Solvent Accessibility: By burying the isoalloxazine ring, the protein environment shields it from the solvent, which can significantly affect its redox potential. The dielectric constant of the protein interior is much lower than that of water, which can disfavor the formation of charged species and thus modulate the redox potentials. nih.gov

Electrostatic Interactions: The electrostatic field generated by charged or polar residues in the vicinity of the FMN binding site can influence the electron density of the isoalloxazine ring and thereby alter its redox potential. For example, positively charged residues near the N1/C2 carbonyl region of the flavin have been thought to stabilize the negative charge that develops upon reduction, although studies on morphinone reductase suggest this is not a universal requirement. youtube.com

Conformational Control: The protein can impose a specific conformation on the FMN molecule. Forcing the isoalloxazine ring into a planar or bent conformation can destabilize or stabilize certain redox states, thus modulating its reactivity. acs.org

Through these mechanisms, the protein environment can precisely adjust the redox potentials of the bound FMN to suit its specific biological function, enabling it to participate in a wide range of electron transfer reactions.

Catalytic Versatility of Flavin Mononucleotide-Dependent Enzymes

Mechanisms of NADH Dehydrogenase and Succinate Dehydrogenase Activity

Flavin mononucleotide is a key prosthetic group in NADH dehydrogenase , also known as Complex I of the mitochondrial electron transport chain. gsu.edu The primary function of Complex I is to catalyze the transfer of electrons from NADH to coenzyme Q10 (ubiquinone), a process coupled to the pumping of protons across the inner mitochondrial membrane.

The catalytic cycle begins with the binding of NADH to the enzyme. Two electrons and a proton (in the form of a hydride ion) are transferred from NADH to the FMN cofactor, reducing it to FMNH₂. wikipedia.orgyoutube.com This initial step is crucial as FMN acts as a transducer, accepting a two-electron packet from NADH and enabling the subsequent one-electron transfers. creative-proteomics.com From FMNH₂, the electrons are then passed sequentially through a series of iron-sulfur (Fe-S) clusters within the complex. aklectures.com This electron flow through the Fe-S relay ultimately leads to the reduction of ubiquinone to ubiquinol (QH₂). The energy released during this electron transfer process drives conformational changes in the protein, resulting in the translocation of four protons from the mitochondrial matrix to the intermembrane space. wikipedia.org

It is important to note that while FMN is central to Complex I, succinate dehydrogenase (Complex II) utilizes a different flavin cofactor, flavin adenine (B156593) dinucleotide (FAD). In Complex II, FAD is covalently bound to the enzyme and accepts electrons from succinate during its oxidation to fumarate. These electrons are then transferred through Fe-S clusters to ubiquinone. creative-proteomics.comnih.gov Unlike Complex I, this process is not coupled to proton pumping.

Flavin-Dependent Monooxygenases (FMOs) in Oxidation Reactions

Flavin-dependent monooxygenases (FMOs) are a diverse class of enzymes that catalyze the oxygenation of a wide variety of substrates, including many xenobiotics, drugs, and pesticides. wikipedia.orgnih.gov They play a critical role in detoxification by increasing the water solubility of lipophilic compounds, thereby facilitating their excretion. pnas.org FMOs utilize either FMN or FAD as a prosthetic group and require NADPH as a cofactor.

The catalytic cycle of a typical FMO can be summarized as follows:

Flavin Reduction: The enzyme-bound flavin (FAD or FMN) is first reduced by NADPH to FADH₂ (or FMNH₂). wikipedia.org

Oxygen Activation: The reduced flavin reacts with molecular oxygen (O₂) to form a stable C4a-hydroperoxyflavin intermediate (FAD-OOH or FMN-OOH). nih.govwikipedia.org This is a key step where the oxygen is activated for insertion into the substrate.

Substrate Oxygenation: The terminal oxygen atom of the C4a-hydroperoxyflavin is nucleophilically attacked by the substrate. This results in the transfer of one oxygen atom to the substrate, forming the oxygenated product. The other oxygen atom is reduced to water. nih.govmdpi.com

Cofactor Regeneration: Following product release, the resulting C4a-hydroxyflavin intermediate eliminates a molecule of water to regenerate the oxidized flavin, completing the catalytic cycle. The oxidized NADP⁺ is then released, allowing a new molecule of NADPH to bind. nih.gov

FMOs can be classified into different groups based on their structure and mechanism. Some are single-component enzymes where the entire catalytic cycle occurs within a single polypeptide chain. medwinpublishers.com Others are two-component systems, consisting of a separate reductase that reduces the flavin, which then diffuses to the monooxygenase component to perform the oxygenation reaction. nih.govmedwinpublishers.com

Flavin Mononucleotide-Dependent Dehydrogenases (e.g., L-Lactate Dehydrogenases)

FMN-dependent dehydrogenases are a class of enzymes that catalyze the oxidation of various substrates. A notable example is the family of FMN-dependent α-hydroxy acid oxidoreductases, which includes L-lactate dehydrogenases. nih.gov These enzymes are distinct from the more common NAD⁺-dependent lactate dehydrogenases.

The reaction mechanism of FMN-dependent L-lactate dehydrogenases typically follows a ping-pong kinetic model. acs.org The catalytic cycle involves two half-reactions:

Reductive Half-Reaction: The substrate, L-lactate, binds to the active site and is oxidized to pyruvate. During this process, two electrons and two protons are transferred from L-lactate to the FMN cofactor, reducing it to FMNH₂. The product, pyruvate, is then released. nih.govacs.org

Oxidative Half-Reaction: The reduced enzyme (containing FMNH₂) is re-oxidized by an electron acceptor. In the case of L-lactate oxidases, the physiological electron acceptor is molecular oxygen (O₂), which is reduced to hydrogen peroxide (H₂O₂). nih.gov However, true FMN-dependent L-lactate dehydrogenases show negligible reactivity with oxygen and instead utilize alternative electron acceptors, such as various dyes (e.g., dichlorophenol-indophenol) or quinones. acs.orgacs.org

The active site of these enzymes contains the isoalloxazine ring of FMN and several conserved amino acid residues that are crucial for substrate binding and catalysis. nih.gov A conserved histidine residue is often involved in the initial proton abstraction from the α-carbon of the L-lactate substrate. ebi.ac.uk

Non-Canonical Flavoenzyme Reactions and Novel Chemistries

While flavin mononucleotide (FMN) is classically recognized for its role in mediating redox reactions, a growing body of research has illuminated its participation in a variety of non-canonical enzymatic reactions where there is no net redox change. mdpi.comnih.gov In these instances, the protein environment of the flavoenzyme modulates the chemical reactivity of the FMN cofactor, enabling it to perform novel chemistries. mdpi.comnih.gov These non-redox roles for FMN are observed in enzymes such as chorismate synthase, type II isopentenyl diphosphate (B83284) isomerase, UDP-galactopyranose mutase, and alkyl-dihydroxyacetonephosphate synthase. mdpi.comnih.gov

FMN as Acid/Base, Nucleophile, or Electrophile

In certain enzymatic contexts, the isoalloxazine ring of FMN can be exploited for functions beyond electron transfer. The protein active site can modulate the properties of the flavin to facilitate its direct involvement in acid/base catalysis or to act as a nucleophile or an electrophile. mdpi.comnih.gov

For example, in the reaction catalyzed by chorismate synthase, the reduced FMN cofactor is proposed to act as a base. mdpi.com The N5 atom of the neutral reduced FMN is positioned to abstract a proton from the substrate, 5-enolpyruvylshikimate-3-phosphate (EPSP). mdpi.com This acid-base functionality is supported by experimental data showing that the neutral reduced FMN is catalytically competent. mdpi.com The protein environment, including specific residues like a conserved histidine, is thought to facilitate the protonation state of FMN, enabling its basic character. mdpi.comnih.gov

In type II isopentenyl diphosphate isomerase (IDI-II), the reduced FMN cofactor is proposed to function as both an acid and a base to catalyze the suprafacial protonation and deprotonation in the isomerization of isopentenyl diphosphate (IPP). mdpi.com Mechanistic and structural data support a mechanism where the N5 atom of FMN acts in this dual acid-base capacity. mdpi.com

Furthermore, the C4α and N5 positions of the isoalloxazine ring are highly reactive centers that can engage in electrophilic or nucleophilic interactions with a substrate. nih.gov For instance, in some α-hydroxyacid oxidases, oxidized FMN (FMNox) can exhibit an electrophilic/nucleophilic duality. nih.gov Active site perturbations can lead to the polarization of FMNox into a nucleophilic ylide, which can then react with an α-ketoacid to form an N5-acyl-FMNred adduct. nih.gov Conversely, the oxidized flavin can function as an electrophile in reactions catalyzed by alkyl-dihydroxyacetonephosphate synthase. mdpi.com

Table 1: Examples of Non-Canonical FMN Functions in Enzymes

Enzyme Proposed Non-Canonical Role of FMN Substrate Key Mechanistic Feature
Chorismate Synthase Acid/Base 5-enolpyruvylshikimate-3-phosphate (EPSP) N5 of reduced FMN acts as a base to abstract a proton. mdpi.com
Type II Isopentenyl Diphosphate Isomerase (IDI-II) Acid/Base Isopentenyl diphosphate (IPP) Reduced FMN acts as both an acid and a base. mdpi.com
p-Hydroxymandelate Oxidase (Hmo) Y128F mutant Nucleophile Mandelate to Benzoate FMNox is polarized to a nucleophilic ylide. nih.gov
Alkyl-dihydroxyacetonephosphate Synthase Electrophile Acyl-dihydroxyacetonephosphate Oxidized flavin acts as an electrophile forming a flavin-DHAP-iminium intermediate. mdpi.com
Role of FMN as a Molecular Scaffold

Beyond direct participation in the chemical transformation of substrates, FMN can also serve as a molecular scaffold, forming transient covalent adducts with reaction intermediates. mdpi.comnih.gov This scaffolding role is crucial for the proper orientation and subsequent reaction of the substrate.

A notable example is found in UDP-galactopyranose mutase, an enzyme that catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose. In this reaction, the flavin cofactor is proposed to form a covalent adduct with the substrate, facilitating the ring contraction. nih.gov Similarly, in the reaction catalyzed by alkyl-dihydroxyacetonephosphate synthase, the oxidized flavin acts as both an electrophile and a scaffold. mdpi.com It forms a flavin-DHAP-iminium intermediate after the cleavage of a fatty acid group, positioning the dihydroxyacetone phosphate (DHAP) moiety for the subsequent reaction with a fatty alcohol. mdpi.com

Stereochemical and Regiochemical Control in FMN-Catalyzed Reactions

The stereochemical and regiochemical outcomes of FMN-catalyzed reactions are meticulously controlled by the intricate interplay between the FMN cofactor, the protein active site, and the substrate. This precision ensures the high specificity observed in enzymatic catalysis.

Influence of FMN's Ribityl Group on Catalysis

While the isoalloxazine ring is the primary site of catalytic activity, the ribityl side chain of FMN is not merely a passive anchor for the cofactor. nih.gov It can actively participate in catalysis by stabilizing transient intermediates and influencing substrate binding. nih.gov

In other flavoenzymes, such as acyl-CoA dehydrogenases, the ribityl group of the flavin cofactor (in this case FAD) plays a critical role in catalysis. The 2'-hydroxy group forms a hydrogen bond with the thioester carbonyl oxygen of acyl-CoAs, and its removal drastically reduces the rate of substrate oxidation by diminishing the enzyme's ability to lower the pKa of the substrate's α-proton. nih.gov Although this example involves FAD, it highlights the potential for the ribityl side chain to be intimately involved in the catalytic mechanism.

Table 2: Impact of 2'-DeoxyFMN on Iodotyrosine Deiodinase (IYD) Kinetics

Enzyme Form kcat (s-1) Km (µM) kcat/Km (M-1s-1) Fold Change in kcat/Km
Native IYD (with FMN) Data not provided Data not provided Data not provided -
IYD with 2'-deoxyFMN Over 2-fold increase Data not provided Over 5-fold decrease

Data derived from qualitative descriptions in the source material. nih.gov

Active Site Residues and Substrate Specificity

The protein active site provides a highly specific environment that dictates substrate binding and the stereochemical course of the reaction. Specific amino acid residues within the active site form crucial interactions with both the FMN cofactor and the substrate, thereby controlling catalysis.

The stereospecificity of many flavoenzymes is directed towards either the re or si face of the isoalloxazine ring. For a number of flavoenzymes, including glutathione reductase, general acyl-CoA dehydrogenase, and p-hydroxybenzoate hydroxylase, the reaction with their respective substrates occurs at the re face of the flavin ring. nih.gov

In the FMN adenylyltransferase (FMNAT) module of FAD synthetase from Corynebacterium ammoniagenes, specific motifs and residues are critical for substrate binding and catalysis. mdpi.com The 28-HxGH-31, 123-Gx(D/N)-125, and 161-xxSSTxxR-168 motifs are involved in stabilizing ATP for the adenylylation of FMN. mdpi.com Mutational studies have shown that histidine residues H28 and H31, asparagine N125, and serine S164 are important for the proper geometry of the catalytically competent complex. mdpi.com The isoalloxazine and ribityl portions of FMN are proposed to bind in a cavity formed by several flexible protein loops. mdpi.com

Furthermore, the binding of the isoalloxazine ring itself is often governed by hydrophobic and aromatic residues. In the FMNAT active site of Corynebacterium ammoniagenes FADS, residues F62, Y106, and F128 form a hydrophobic cavity that specifically recognizes the isoalloxazine ring of FMN and FAD. nih.gov Mutations of these residues significantly compromise the enzyme's ability to convert FMN to FAD, highlighting the importance of these interactions for competent substrate binding and catalysis. nih.gov

In the enzyme BluB, which is involved in the biosynthesis of 5,6-dimethylbenzimidazole, residue R30 is completely conserved and is predicted to form three hydrogen bonds with the phosphate group of FMN, contributing significantly to the stability of the enzyme-FMN complex. nih.gov The aspartate residue D32 is positioned near the N1 of the isoalloxazine ring and is thought to influence the stability of the reduced flavin. nih.gov

Advanced Research Methodologies and Approaches for Flavin Mononucleotide Studies

Spectroscopic Techniques for FMN Characterization

Spectroscopy provides a powerful lens through which to observe the behavior of FMN at a molecular level. By probing the interaction of FMN with electromagnetic radiation, researchers can glean insights into its redox state, local environment, and structural changes.

UV-Visible absorption spectroscopy is a fundamental tool for distinguishing the different redox states of FMN. The isoalloxazine ring of FMN is a chromophore that gives rise to characteristic absorption spectra in the visible and near-ultraviolet range. d-nb.info The oxidized form of FMN typically exhibits two prominent absorption bands, one around 375 nm and another around 445-450 nm, which are responsible for its yellow color. d-nb.inforesearchgate.net

Upon reduction, the spectral properties of FMN change dramatically. The fully reduced form, FMNH₂, shows a loss of these characteristic peaks in the visible region. researchgate.net The generation of the semiquinone radical, either as the neutral radical (FMNH•) or the anionic radical (FMN•⁻), also produces distinct spectral signatures. These different forms have unique absorption spectra, making UV-visible spectroscopy an essential technique for monitoring redox reactions involving FMN in real-time. rsc.org For instance, the bleaching of peaks around 450 nm and 480 nm is indicative of the reduced state in flavoproteins. researchgate.net

Table 1: Characteristic UV-Visible Absorption Peaks of FMN Redox States

FMN Redox StatePeak 1 (approx. nm)Peak 2 (approx. nm)
Oxidized (FMN)375445
Semiquinone (FMNH•/FMN•⁻)VariesVaries
Reduced (FMNH₂)Loss of visible peaks-

Note: The exact peak positions can be influenced by the local protein environment.

Fluorescence spectroscopy is highly sensitive to the local environment of the FMN isoalloxazine ring, making it an invaluable tool for studying flavin-protein interactions. springernature.com Free FMN in solution exhibits strong fluorescence with an emission maximum around 525 nm. wordpress.com However, when FMN binds to a protein, its fluorescence is often significantly quenched. wordpress.com This quenching can be caused by interactions with nearby aromatic amino acid residues, such as tryptophan and tyrosine, or by conformational changes in the FMN molecule itself upon binding. wordpress.com

The extent of this fluorescence quenching provides a direct measure of FMN binding to a protein. This property is widely used in binding assays to determine dissociation constants and to study the kinetics of flavin-protein association and dissociation. Furthermore, changes in the fluorescence signal can be used to monitor conformational changes within the flavoprotein that are induced by ligand binding or other perturbations. wordpress.comnih.gov For example, the unfolding of a flavoprotein typically leads to a significant increase in the flavin fluorescence signal as the FMN is released into the solvent. wordpress.com

Table 2: Fluorescence Properties of Free vs. Protein-Bound FMN

FMN StateExcitation Max (approx. nm)Emission Max (approx. nm)Quantum Yield (QY)
Free FMN450525~0.27 nih.gov
Protein-Bound FMN~450~495-525Often significantly lower (quenched) wordpress.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wisc.edu This technique is particularly sensitive to the secondary and tertiary structure of proteins and nucleic acids. wisc.edumdpi.com While the FMN molecule itself is chiral due to the ribityl side chain, its CD signal is often influenced by its environment.

When FMN binds to a protein or a riboswitch, its conformation can become constrained, and it can interact with other chiral molecules, such as amino acids or nucleotides. These interactions can induce changes in the CD spectrum of both the FMN and the macromolecule. nih.gov Therefore, CD spectroscopy can be used to monitor conformational changes in flavoproteins and FMN riboswitches upon FMN binding. nih.govrsc.org For example, a change in the CD signal in the near-UV region can indicate alterations in the environment of aromatic amino acids near the FMN binding site. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study molecules with unpaired electrons. nih.gov This makes it uniquely suited for the investigation of the FMN semiquinone radical state, which is a key intermediate in many flavoenzyme-catalyzed reactions. researchgate.net While the flavin semiquinone is typically unstable in solution, it can be stabilized within the active site of a flavoprotein. researchgate.net

EPR spectroscopy can provide detailed information about the electronic structure and environment of the FMN radical. researchgate.netnih.gov The shape and features of the EPR spectrum are sensitive to interactions between the unpaired electron and nearby magnetic nuclei, a phenomenon known as hyperfine coupling. nih.gov By analyzing these hyperfine interactions, researchers can map the distribution of the unpaired electron within the isoalloxazine ring and identify nearby amino acid residues that interact with the flavin radical. This information is crucial for understanding the catalytic mechanisms of flavoenzymes.

Structural Biology Approaches to Elucidate FMN Mechanisms

To fully comprehend the mechanisms by which FMN functions, it is essential to have a three-dimensional understanding of its interactions with proteins and RNA. Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of these interactions.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a molecule. libretexts.orgyoutube.com It has been instrumental in elucidating the structures of numerous FMN-bound proteins and FMN riboswitches. The process involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the molecule can be built. youtube.com

Crystal structures of FMN-bound proteins have revealed the intricate network of interactions that hold the FMN cofactor in place and tune its reactivity. nih.govnih.govresearchgate.net These structures have provided invaluable insights into enzyme mechanisms, substrate binding, and the transfer of electrons. For example, the crystal structure of FMN-binding protein (FMN-bp) from Desulfovibrio vulgaris has been solved at a resolution of 1.3 Å, revealing details of the FMN binding pocket. nih.gov

Similarly, the crystal structures of FMN riboswitches have been determined in both the FMN-bound and unbound (apo) states. rcsb.orgnih.govnih.gov These structures have shown how the binding of FMN induces a conformational change in the RNA, leading to the regulation of gene expression. nih.govribocentre.org The structure of the Fusobacterium nucleatum FMN riboswitch bound to FMN, for instance, was solved at a resolution of 2.95 Å. nih.govribocentre.org

Table 3: Examples of FMN-Related Crystal Structures

MoleculeOrganismPDB IDResolution (Å)
FMN riboswitch bound to FMNFusobacterium nucleatum3F4E3.05 rcsb.org
FMN riboswitch bound to FMNFusobacterium nucleatum3F2Q2.95 ribocentre.org
FMN-binding proteinDesulfovibrio vulgaris-1.3 nih.gov
Dihydroorotate dehydrogenase (FMN-bound)Trypanosoma brucei-1.8 nih.gov
Dihydroorotate dehydrogenase (FMN-free)Trypanosoma brucei-1.6 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in FMN Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the binding dynamics of Flavin mononucleotide (FMN) with proteins and other molecules at an atomic level. springernature.comresearchgate.net NMR studies can provide detailed information about the chemical environment of the flavin coenzyme and the surrounding protein residues in both the oxidized and reduced states. springernature.com By using 13C- and 15N-substituted FMN, researchers can probe the electronic structure of the isoalloxazine ring and its interactions within the protein binding pocket. springernature.com

The chemical shifts of free flavins serve as a reference for interpreting the shifts observed when FMN is bound to a protein. springernature.com These shifts are sensitive to factors such as temperature, concentration, solvent polarity, and pH. springernature.comresearchgate.net Analysis of these chemical shifts, along with coupling constants, provides a detailed description of the electronic structure of FMN in its different redox states. springernature.com For instance, NMR studies have revealed that the structure of oxidized flavin can deviate from planarity, while reduced flavin can adopt several conformations ranging from nearly planar to significantly bent. springernature.com

NMR has also been instrumental in studying the unfolding and refolding kinetics of flavodoxins, a class of FMN-binding proteins. springernature.com Furthermore, 31P-NMR is frequently used to study the phosphate (B84403) group of FMN, providing insights into its interactions with the protein. springernature.com Molecular dynamics simulations are often used in conjunction with NMR data to generate and refine structural models of FMN-protein complexes, providing a more comprehensive understanding of the binding dynamics. nih.govtandfonline.com These combined approaches have been used to investigate the hydrogen-bonding network between FMN and the protein, revealing the dynamic nature of these interactions. tandfonline.com

Cryo-Electron Microscopy and Advanced Imaging Techniques

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and complex macromolecular assemblies, including FMN-dependent enzyme systems. miragenews.comwiley.com This method allows for the visualization of enzymes in their near-native states, providing critical insights into their architecture and the spatial arrangement of cofactors like FMN. miragenews.comnih.gov For instance, cryo-EM has been used to elucidate the structure of the membrane-associated electron-bifurcating flavoprotein Fix/EtfABCX, revealing the path of electron transfer and the arrangement of its redox cofactors, which include FAD and likely involve FMN in related systems. nih.gov

Advanced imaging techniques, such as fluorescence lifetime imaging and fluorescence spectroscopy, are also being employed to study FMN in biological systems. nih.gov These methods can monitor the metabolic changes and transformations in cells by detecting the autofluorescence of coenzymes like FMN and FAD. nih.gov Recent studies have highlighted the underestimated influence of FMN on cellular autofluorescence. nih.gov It has been observed that protein-bound FMN fluorescence increases with a shift towards a more glycolytic metabolism in brain tumors, which also increases the average flavin fluorescence lifetime. nih.gov These optical imaging techniques hold promise for non-invasive monitoring of metabolic states and could potentially aid in the visualization and classification of diseased tissues during surgery. nih.gov

Computational Modeling and Simulation of FMN Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of Flavin mononucleotide (FMN) with its target proteins and RNA riboswitches at a molecular level. nih.govnih.govingentaconnect.com These methods provide dynamic insights into the binding process, complementing the static pictures obtained from experimental techniques like X-ray crystallography and NMR. nih.govnih.gov

Binding free energy calculations, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can quantify the contributions of different energy components to the binding of FMN. nih.govingentaconnect.com Studies have shown that van der Waals and electrostatic energies are significant contributors to the total free energy of FMN binding, while polar solvation energy can oppose binding. nih.gov

Furthermore, computational approaches are used to predict FMN-binding sites on protein surfaces. nih.gov Machine learning models trained on the three-dimensional probability distributions of interacting atom types have been developed to identify potential FMN-binding residues with high accuracy. nih.gov These predictive methods are valuable for protein functional annotation and can aid in drug design. nih.gov

Biochemical and Biophysical Characterization of FMN-Dependent Systems

Enzyme Kinetic and Thermodynamic Analyses

The functional characterization of FMN-dependent enzymes relies heavily on detailed enzyme kinetic and thermodynamic analyses. nih.govacs.org These studies provide crucial information about the catalytic mechanism, substrate specificity, and the energetics of cofactor binding.

Enzyme Kinetics: Steady-state and rapid-reaction kinetic techniques are employed to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For example, in the case of NAD(P)H- and FMN-dependent oxidoreductases, the reaction often follows a ping-pong bi-bi mechanism. researchgate.net The kinetic analysis of a fusion protein suggested a sequential mechanism where FMN binds first, followed by NADH. researchgate.net The strong viscosity dependence of kcat for some enzymes indicates that the release of the product, reduced FMN (FMNH2), can be the rate-limiting step in the catalytic cycle. researchgate.net

Thermodynamic Analyses: Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of FMN binding to its apoenzyme, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). nih.govacs.orgnih.gov Studies on the binding of FMN to the apoenzyme of Vibrio harveyi NADPH-FMN oxidoreductase (FRP) revealed that the binding is noncooperative, exothermic, and primarily driven by a favorable enthalpy change. nih.govacs.org The binding free energy change was found to be nearly constant over a range of temperatures, indicating significant conformational changes in the protein upon FMN binding. nih.govacs.org

The following table summarizes the thermodynamic parameters for the binding of FMN to the apo-FRP enzyme under different buffer conditions at pH 7.0.

Buffer ConditionTemperature (°C)Kd (μM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
50 mM phosphate250.2-12.53.5-9.0
50 mM Tris-HCl250.3-11.02.2-8.8
50 mM HEPES250.2-13.04.0-9.0

Data adapted from thermodynamic studies of FMN binding. nih.govacs.org

These thermodynamic data are crucial for understanding the forces that govern the interaction between FMN and its target enzymes and how these interactions modulate the enzyme's function.

Investigation of Coenzyme Binding and Product Release Mechanisms

In many FMN-dependent systems, the binding of the oxidized FMN cofactor is a prerequisite for the subsequent binding of the substrate and the initiation of the catalytic reaction. researchgate.net The release of the reduced flavin product (FMNH2) is a critical step, particularly in two-component monooxygenase systems where the reduced flavin is transferred from a reductase to a separate monooxygenase enzyme. nih.gov The mechanism of this flavin transfer is a key area of investigation. nih.gov

The binding of FMN to its target protein often induces significant conformational changes in the enzyme. nih.govacs.org These changes can be crucial for creating the proper active site geometry for catalysis and for facilitating the subsequent steps of the reaction, including product release. In some cases, the binding of the flavin isoalloxazine ring is dependent on the presence of a phosphate group in the phosphate-binding subsite, suggesting a cooperative interaction between different regions of the binding pocket. acs.org

Site-Directed Mutagenesis for Mechanistic Probing

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the catalytic mechanism and cofactor binding of FMN-dependent enzymes. nih.govmdpi.com By systematically replacing key residues in the active site or other important regions of the protein, researchers can probe their contributions to enzyme function. nih.govmdpi.com

For example, site-directed mutagenesis of the NADH-FMN oxidoreductase (DszD) from Rhodococcus erythropolis revealed the critical role of the Thr62 residue in enzyme activity. nih.gov Replacing this threonine with asparagine (T62N) or alanine (T62A) resulted in a 5- and 7-fold increase in activity, respectively. nih.gov This suggests that the size and properties of the amino acid at this position are crucial for optimal catalytic efficiency.

In another study on the bifunctional FAD synthetase from Corynebacterium ammoniagenes, mutations were introduced in conserved motifs thought to be involved in ATP and FAD stabilization. mdpi.com The effects of these mutations on the kinetic parameters and substrate binding properties indicated that residues such as H28, H31, N125, and S164 are important for the proper geometry of the catalytically competent complex at the FMNAT module. mdpi.com

The following table summarizes the effects of selected mutations on the activity of DszD.

MutantRelative Activity (%)
Wild-type100
T62N500
T62A700

Data from site-directed mutagenesis studies of DszD. nih.gov

These studies, often combined with structural and computational analyses, provide valuable insights into the structure-function relationships of FMN-dependent enzymes and can guide efforts to engineer enzymes with improved properties for various biotechnological applications. nih.govnih.gov

Genetic and Metabolic Engineering for FMN Pathway Research

Genetic and metabolic engineering have become indispensable tools for investigating and manipulating the flavin mononucleotide (FMN) biosynthesis pathway. By altering the genetic makeup of microorganisms, researchers can enhance the production of FMN, elucidate regulatory mechanisms, and create novel biocatalysts.

Overexpression and knockout strategies are fundamental genetic engineering techniques used to study and optimize the FMN biosynthesis pathway in various microorganisms, such as Escherichia coli and Bacillus subtilis. Overexpression involves increasing the expression of specific genes to enhance the production of desired enzymes, while knockout strategies involve deleting or inactivating genes to eliminate competing pathways or negative regulatory elements.

In the context of FMN research, these strategies are employed to increase the intracellular concentration of FMN and other flavins. For instance, the heterologous expression of a flavin biosynthesis pathway from Bacillus subtilis in Shewanella oneidensis MR-1 has been shown to significantly impact extracellular electron transfer (EET) rates in a microbial fuel cell, leading to a 13-fold increase in the maximum power output. biorxiv.org Similarly, while E. coli natively possesses the genes for flavin biosynthesis, their overexpression or the expression of a Bacillus subtilis pathway can greatly increase secreted flavin concentrations. biorxiv.org Co-expression of the Mtr pathway and a flavin biosynthesis pathway in E. coli has been demonstrated to enhance EET, resulting in up to a 3-fold increase in the secretion of both flavin mononucleotide and riboflavin (B1680620). biorxiv.org

These genetic manipulations not only serve to increase the yield of FMN for industrial applications but also provide valuable insights into the regulatory networks governing flavin biosynthesis.

Strategy Microorganism Key Genes/Pathways Targeted Outcome
Heterologous ExpressionShewanella oneidensis MR-1Flavin biosynthesis pathway from Bacillus subtilis13-fold increase in maximum power output in microbial fuel cells. biorxiv.org
OverexpressionEscherichia coliEndogenous flavin biosynthesis genesGreatly increased secreted flavin concentrations. biorxiv.org
Co-expressionEscherichia coliMtr pathway and flavin biosynthesis pathwayUp to 3-fold increase in secreted FMN and riboflavin; ~3.4-fold increase in current in bioelectrochemical systems. biorxiv.org

Metabolic Flux Analysis (MFA) is a powerful quantitative method used to determine the rate of metabolic reactions in a biological system. creative-proteomics.com It allows researchers to map the flow of metabolites through a metabolic network, providing a detailed understanding of cellular metabolism. creative-proteomics.com When combined with stable isotope labeling, MFA becomes a particularly insightful tool for studying the FMN pathway.

Stable isotopes are non-radioactive forms of atoms that can be incorporated into metabolic precursors, such as glucose. mdpi.com As the organism metabolizes the labeled precursor, the isotopes are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. frontiersin.org These patterns can be analyzed by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to deduce the relative contributions of different metabolic pathways to the production of a particular compound. frontiersin.org

In FMN research, stable isotope labeling experiments can be designed to trace the flow of carbon or nitrogen atoms from a labeled substrate into the FMN molecule. This allows for the precise quantification of fluxes through the central carbon metabolism and the specific pathways leading to FMN biosynthesis. mdpi.com For example, by using 13C-labeled glucose, researchers can determine the origin of each carbon atom in the riboflavin precursor of FMN, thereby identifying potential bottlenecks and targets for metabolic engineering. The time required for the label to reach an isotopic steady state is a critical factor in the experimental design. mdpi.com

Synthetic biology offers a range of advanced tools and strategies for optimizing flavin production. These approaches move beyond simple overexpression or knockout of single genes to the rational design and construction of novel genetic circuits and metabolic pathways.

One innovative synthetic biology strategy is "cofactor trapping," which utilizes an overexpressed flavoprotein to bind and sequester FMN within the cell. nih.govnih.gov This effectively removes FMN from the regulatory cascade that would normally repress its own biosynthesis, leading to increased production. nih.govnih.gov This method has been successfully used to produce highly pure FMN from a standard Escherichia coli strain. nih.gov

Another powerful approach is modular metabolic engineering. In this strategy, the metabolic pathway is divided into distinct modules that can be independently optimized. For example, the riboflavin (RF) operon and the bifunctional RF kinase/FAD synthetase can be separated into two modules. researchgate.net By expressing these modules at different levels, the ratio of RF to FMN and flavin adenine (B156593) dinucleotide (FAD) can be precisely controlled, leading to significant improvements in the production of FMN and FAD. researchgate.net In one study, this approach yielded FMN titers of 171.6 mg/L in shake flask fermentation, which increased to 872.7 mg/L in a fed-batch process. researchgate.net

Synthetic Biology Approach Description Example Application Key Advantage
Cofactor TrappingOverexpression of a flavoprotein to bind and sequester FMN, removing it from the feedback inhibition loop. nih.govnih.govProduction of highly pure FMN from E. coli. nih.govBypasses natural regulatory mechanisms to increase product yield. nih.gov
Modular Metabolic EngineeringDivision of the biosynthetic pathway into independent modules that can be individually optimized and expressed at different levels. researchgate.netOptimization of FMN and FAD production in E. coli by controlling the ratio of the RF operon and RF kinase/FAD synthetase expression. researchgate.netFine-tuned control over the metabolic pathway, allowing for the optimization of specific product ratios. researchgate.net

Analytical Methodologies for FMN Quantification and Metabolite Profiling

Accurate and sensitive analytical methods are crucial for the quantification of FMN and the comprehensive profiling of related metabolites in biological samples. These techniques are essential for monitoring the efficiency of engineered metabolic pathways, understanding the physiological roles of flavins, and developing novel diagnostic and biotechnological applications.

Chromatography and mass spectrometry are the cornerstones of modern metabolite profiling. These techniques offer high sensitivity, selectivity, and the ability to analyze complex mixtures of compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of flavins. researchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, causing them to separate. The separated components are then detected, often by UV-Vis absorbance or fluorescence. HPLC analysis has demonstrated the ability to achieve a purity of more than 95% for FMN preparations with no other flavin species present. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolite profiling. nih.gov In GC-MS, the sample is first vaporized and then separated in a gas chromatograph before being detected by a mass spectrometer. youtube.com While GC-MS is highly effective for volatile compounds, non-volatile metabolites like FMN often require chemical derivatization to increase their volatility. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like FMN. LC-MS allows for the direct analysis of FMN in complex biological matrices with high accuracy and precision. nih.gov

Technique Principle Application for FMN Profiling Advantages Limitations
HPLC Separation based on differential partitioning between a mobile and stationary phase. researchgate.netQuantification of FMN, FAD, and riboflavin in fermentation broths and cell extracts. researchgate.netRobust, reproducible, and widely available.Lower sensitivity and selectivity compared to MS-based methods.
GC-MS Separation of volatile compounds in a gas phase followed by mass-based detection. nih.govyoutube.comAnalysis of smaller, more volatile precursors in the FMN pathway.High chromatographic resolution and extensive spectral libraries for compound identification. nih.govRequires derivatization for non-volatile compounds like FMN. nih.gov
LC-MS Separation by liquid chromatography followed by mass-based detection. nih.govComprehensive profiling of flavins and related metabolites in complex biological samples. nih.govHigh sensitivity, high selectivity, and suitable for non-volatile and thermally labile compounds. nih.govCan be affected by ion suppression effects from the sample matrix.

The unique properties of FMN and FMN-binding proteins have been harnessed to develop novel biosensors for a variety of applications. These biosensors often rely on changes in the fluorescence properties of FMN-based fluorescent proteins upon interaction with a target analyte.

FMN-based fluorescent proteins, derived from bacterial light-oxygen-voltage-sensing (LOV) photoreceptors, are a promising class of fluorescent reporters. nih.gov A key advantage of these proteins is that their chromophore maturation is oxygen-independent, allowing them to be used in anaerobic environments where other fluorescent proteins like GFP may fail.

These proteins can be engineered to act as ratiometric biosensors. A ratiometric approach measures the ratio of fluorescence intensity at two different wavelengths, which makes the sensor less susceptible to external factors like probe concentration and excitation light intensity. For example, an FMN-based fluorescent protein has been engineered to function as a highly sensitive and selective biosensor for mercury ions. nih.gov The binding of mercury ions causes a change in the fluorescence emission spectrum of the protein, allowing for the ratiometric detection of this toxic heavy metal. nih.gov

Biosensor Type Sensing Principle Target Analyte Key Features
FMN-based Fluorescent ProteinFluorescence quenching or ratiometric fluorescence change upon analyte binding. nih.govHeavy metal ions (e.g., Hg2+). nih.govOxygen-independent chromophore maturation; suitable for anaerobic applications; ratiometric detection minimizes external interference.

Emerging Research Areas and Biotechnological Applications of Flavin Mononucleotide

Flavin Mononucleotide in Cancer Research and Therapeutics

The landscape of cancer biology is increasingly recognizing the pivotal role of flavins, including FMN. nih.gov These molecules are integral to cellular processes such as metabolism, apoptosis, and cell proliferation. nih.gov Consequently, the enzymes and transporters that regulate FMN levels are emerging as significant players in cancer development and progression.

Cancer cells exhibit altered metabolic states to fuel their rapid growth and proliferation. youtube.comfibrofoundation.org This metabolic reprogramming often involves a dependency on specific pathways where FMN-dependent enzymes are critical. aging-us.com The regulation of FMN levels, or FMN homeostasis, is maintained by proteins such as riboflavin (B1680620) kinase (RFK), which synthesizes FMN from riboflavin, and riboflavin transporters. nih.govbohrium.com Dysregulation in the function or expression of these proteins can impact cancer cell energetics and has been associated with various cancers. nih.gov

Cancer cells often shift from oxidative metabolism to a more glycolytic state, a phenomenon that can be influenced by metabolic imbalances like redox stress and elevated production of reactive oxygen species (ROS). researchgate.net FMN is a key component of mitochondrial Complex I, and targeting FMN-dependent enzymes can disrupt mitochondrial respiration, a critical energy source for cancer stem cells. aging-us.com This disruption forces a purely glycolytic phenotype, which can be exploited therapeutically. aging-us.com

The altered FMN homeostasis in cancerous tissues presents opportunities for new diagnostic and therapeutic strategies. nih.gov Research has indicated that serum levels of FMN, but not riboflavin, are inversely associated with the risk of colorectal cancer, suggesting its potential as a preventive agent and a biomarker. rsc.orgnih.gov

The proteins that regulate FMN levels, such as riboflavin kinase, are being explored as potential therapeutic targets. nih.gov Inhibiting these pathways could selectively starve cancer cells of the necessary cofactors for their metabolic processes. For instance, the compound Diphenyleneiodonium (DPI) targets and inactivates FMN, thereby inhibiting FMN-dependent enzymes in mitochondrial complexes I and II. aging-us.com This leads to a depletion of ATP in cancer stem cells and inhibits their propagation. aging-us.com Furthermore, flavin-dependent enzymes like histone demethylases are also being investigated as targets for chemotherapy. mdpi.com

Entity Role in FMN Homeostasis Implication in Cancer
Riboflavin Kinase (RFK)Synthesizes FMN from riboflavinPotential therapeutic target; its dysregulation is linked to drug resistance and apoptosis. nih.gov
Riboflavin Transporters (RFVTs)Mediate the uptake of riboflavinAltered expression can impact cancer cell energetics. nih.gov
FMN LevelsCofactor for metabolic enzymesSerum FMN is inversely associated with colorectal cancer risk. rsc.orgnih.gov

The modulation of FMN levels and the activity of FMN-dependent enzymes have significant implications for overcoming drug resistance and inducing apoptosis in cancer cells. nih.gov Constitutive activation of signaling pathways like STAT3 in cancer contributes to drug resistance and evasion of apoptosis. mdpi.com Targeting FMN-related metabolic pathways can potentially resensitize cancer cells to therapies.

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. bohrium.commdpi.com Flavonoids, a class of natural compounds, have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic proteins. bohrium.com Given the structural similarities and metabolic links, FMN-targeting strategies could similarly influence apoptotic pathways. For example, disrupting mitochondrial function by targeting FMN-dependent enzymes can trigger the intrinsic apoptotic pathway. aging-us.commdpi.com Furthermore, the implications of riboflavin kinase in drug resistance and apoptosis highlight the importance of FMN homeostasis in determining a cancer cell's fate. nih.gov

Engineering and Synthesis of Unnatural Flavin Mononucleotide Analogs

The intrinsic photochemical properties and biological significance of flavin mononucleotide (FMN) have spurred considerable interest in the design and synthesis of unnatural FMN analogs. These synthetic molecules serve as powerful tools to investigate and manipulate biological systems. The approaches to generate these analogs are diverse, ranging from complete chemical synthesis to chemoenzymatic methods that leverage the substrate promiscuity of enzymes involved in flavin metabolism.

One prominent strategy involves the chemical synthesis of riboflavin analogs, which are then enzymatically converted to their corresponding FMN derivatives. cardiff.ac.uk For instance, analogs such as 5-deazariboflavin (B42581) and 1-deazariboflavin (B42587) have been synthesized and subsequently phosphorylated to yield 5-deazaFMN and 1-deazaFMN. cardiff.ac.uk This chemoenzymatic approach has also been successfully applied to produce isotopically labeled FMN from commercially available labeled riboflavin, utilizing enzymes like the bifunctional Corynebacterium ammoniagenes FAD synthetase. researchgate.net

The goals for creating these unnatural analogs are multifaceted. They are employed to probe the active sites of flavoproteins, to modulate the activity of FMN-dependent enzymes and riboswitches, and to create novel photosensitizers with altered properties. nih.govnih.gov For example, a structure-based drug design strategy has led to the development of FMN analogs that target the FMN riboswitch, demonstrating antibacterial properties. nih.govseattleu.eduresearchgate.net One such derivative, 5FDQD, has shown efficacy against Clostridium difficile in mouse models. nih.gov

The synthesis of these analogs often involves intricate organic chemistry to modify the isoalloxazine ring of the flavin. These modifications can alter the electronic properties, redox potential, and steric bulk of the molecule, thereby influencing its interaction with biological targets.

AnalogSynthetic ApproachApplicationReference
5-deazaFMNChemical synthesis of 5-deazariboflavin followed by enzymatic phosphorylation.Creation of a biophotonic nanoswitch. cardiff.ac.uk
1-deazaFMNChemical synthesis of 1-deazariboflavin followed by enzymatic phosphorylation.Inactivation of photosensitive domains. cardiff.ac.uk
5FDQDStructure-based chemical synthesis.Antibacterial agent targeting the FMN riboswitch. nih.gov
Isotopically Labeled FMNEnzymatic synthesis from labeled riboflavin.Probing flavoprotein structure and function. researchgate.net

Probing Nucleotide Specificity in Biosynthesis

The biosynthesis of FMN and its subsequent conversion to flavin adenine (B156593) dinucleotide (FAD) are catalyzed by riboflavin kinase (RFK) and FAD synthetase (FADS), respectively. These enzymes exhibit a degree of substrate promiscuity that can be exploited and engineered to probe nucleotide specificity and to generate unnatural flavin analogs.

By introducing mutations in the nucleotide-binding domains of these enzymes, researchers can alter their substrate preferences. For example, the FMN adenylyltransferase (FMNAT) domain of Escherichia coli FAD synthetase, which typically uses ATP to adenylate FMN, has been engineered to accept other nucleotides. biorxiv.org This was achieved through mutational analysis of the FMNAT loop sequence, which is crucial for catalysis and nucleotide specificity. biorxiv.org Docking and molecular dynamics simulations were used to predict mutations that would alter the interactions with the adenine base, ribose ring, and phosphate (B84403) groups of ATP. biorxiv.org

This engineered enzyme variant was capable of producing FAD analogs where the adenine moiety was replaced by other nucleobases, such as guanine, cytosine, or uracil. biorxiv.org The chromosomal substitution of the wild-type FAD synthetase with such a mutated version in E. coli resulted in the intracellular synthesis of these FAD analogs. biorxiv.org This demonstrates the feasibility of probing and altering nucleotide specificity in vivo to create cells that produce "unnatural" cofactors.

Similarly, the riboflavin kinase from C. ammoniagenes has been used as a starting point to engineer a kinase capable of phosphorylating 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO), the core structure of the F420 cofactor. acs.org This engineered enzyme facilitates the synthesis of an unnatural deazaflavin cofactor, FOP (7,8-didemethyl-8-hydroxy-5-deazariboflavin-5′-phosphate), which can fuel F420-dependent enzymes. acs.org

Development of "Unnatural Vitamins" for Cellular Probing

The concept of "unnatural vitamins" involves the design and synthesis of vitamin analogs that can be taken up by cells, processed by the cellular machinery, and incorporated into cofactors. These molecular probes can then be used to study various cellular processes. FMN analogs are particularly well-suited for this purpose due to their intrinsic fluorescence and photochemical activity.

Roseoflavin (B1679541), a naturally occurring riboflavin analog produced by Streptomyces davaonensis, is a classic example of an "unnatural vitamin" or antivitamin. researchgate.net Upon uptake, it is converted into roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD) by the host's riboflavin kinase and FAD synthetase. researchgate.net These analogs can then inhibit the function of FMN-dependent riboswitches and flavoenzymes, leading to antimicrobial effects. researchgate.netnih.gov

The development of synthetic FMN analogs for cellular probing often focuses on creating molecules that can covalently label their target RNAs or proteins upon photoactivation. acs.orgnih.gov For instance, photoreactive derivatives of FMN have been designed to bind to the FMN riboswitch aptamer. acs.orgnih.gov Upon exposure to UV light, these probes form a covalent bond with the RNA, allowing for the identification of the binding site and the study of ligand-riboswitch interactions in vitro, in bacterial extracts, and even in live bacteria. acs.orgnih.gov

These "unnatural vitamins" can also be designed to have altered spectral properties. For example, the synthesis of 5-deazaFMN, incorporated into a photosensitive protein domain, resulted in a biophotonic nanoswitch that could be controlled by two different wavelengths of light. cardiff.ac.uk This highlights the potential of using unnatural FMN analogs to create novel tools for cell biology and synthetic biology.

Flavin Mononucleotide-Mediated Photochemical Transformations

Flavin mononucleotide is a versatile photocatalyst that can mediate a variety of chemical transformations upon absorption of blue light. rsc.org Its ability to undergo reversible reduction-oxidation cycles and to exist in different electronic states makes it an efficient sensitizer (B1316253) for various photochemical reactions. mdpi.com These reactions are relevant not only in biological contexts, such as light-sensing in plants and bacteria, but also in synthetic chemistry applications.

Photo-Induced Reduction and Oxidation Mechanisms

Upon excitation with blue light, FMN is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. researchgate.netscilit.com This triplet-state FMN is a potent oxidizing agent and can abstract electrons or hydrogen atoms from suitable donor molecules. This process initiates the photoreduction of FMN.

The photoreduction of FMN proceeds through a one-electron reduction to form a neutral semiquinone radical (FMNH•) or a radical anion (FMN•-), depending on the pH. mdpi.comnih.gov A further one-electron reduction leads to the fully reduced hydroquinone (B1673460) form (FMNH2 or FMNH-). mdpi.comnih.gov This process is often studied in the presence of sacrificial electron donors like ethylenediaminetetraacetic acid (EDTA) or dithiothreitol (B142953) (DTT). researchgate.net

Table of FMN Redox States:

Redox StateNameAbbreviation
OxidizedFlavin quinoneFMN
One-electron reducedFlavin semiquinoneFMNH•/FMN•-
Two-electron reducedFlavin hydroquinoneFMNH2/FMNH-

In the absence of an external electron donor, photo-induced electron transfer can occur from a nearby molecule, such as an amino acid. nih.gov For example, flavins can be photoreduced by amino acids like phenylalanine through their triplet states. nih.gov

The reduced forms of FMN can, in turn, act as reducing agents. For instance, reduced FMN can transfer electrons to other molecules, such as cytochrome P450s, in artificial, light-driven catalytic systems. researchgate.net In the presence of oxygen, the reduced flavins can react with it to produce reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. researchgate.net The photoreduction process can be reversible. In the dark, the reduced forms of FMN can be re-oxidized back to the quinone form, especially in the presence of an electron acceptor like molecular oxygen. mdpi.comresearchgate.net

Photochemical Isomerization of Biological Molecules (e.g., Zeatin)

FMN can act as a photosensitizer to mediate the isomerization of biological molecules. A notable example is the photochemical isomerization of cis-zeatin (B600781) (cZ) to trans-zeatin (B1683218) (tZ), two forms of a cytokinin plant hormone. nih.govrsc.org This process is significant because tZ is generally more biologically active than cZ.

The isomerization is achieved by irradiating a solution containing cZ and a catalytic amount of FMN with white or blue light. rsc.org The presence of a reducing agent, such as dithiothreitol (DTT), is crucial for promoting the isomerization pathway over a competing degradation pathway. rsc.orgresearchgate.net In the absence of a reducing agent, FMN-sensitized photo-oxidation of zeatin can lead to its degradation. rsc.org

The proposed mechanism involves the photo-excited FMN abstracting an electron or hydrogen atom, leading to the formation of a radical intermediate of zeatin, which can then undergo rotation around the carbon-carbon double bond in the side chain before being converted back to the ground state, yielding a mixture of cis and trans isomers.

This FMN-mediated photochemical isomerization has been demonstrated both in vitro and in vivo. rsc.org In HeLa cells treated with FMN, a significant isomerization of cZ to tZ was observed upon irradiation. rsc.org This provides a novel method for controlling the levels of active cytokinins in living cells and plants. nih.gov It has also been suggested that what was once thought to be an enzymatic "zeatin cis-trans isomerase" activity may, in fact, be a non-enzymatic, FMN-induced photoisomerization. frontiersin.orgresearchgate.net

Table of FMN-mediated Zeatin Isomerization:

ConditionOutcomeReference
FMN + cZ + LightDegradation of cZ rsc.org
FMN + cZ + DTT + LightIsomerization of cZ to tZ rsc.orgresearchgate.net
In vivo (HeLa cells) + FMN + cZ + LightIsomerization of cZ to tZ rsc.org

Artificial m6A Demethylation via FMN Photosensitization

N6-methyladenosine (m6A) is a prevalent and functionally significant modification in mRNA. The levels of m6A are dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). FMN has been shown to act as an artificial photosensitizer for the demethylation of m6A residues in RNA. acs.org

This process provides a novel chemical tool to manipulate m6A levels in a controlled manner. The FMN-mediated photochemical demethylation of m6A residues has been observed in live cells, suggesting its potential as a small-molecule modulator for studying the biological roles of this RNA modification. acs.org While the detailed mechanism is still under investigation, it is proposed to involve photo-induced electron transfer from the m6A moiety to the excited FMN, leading to the formation of a radical cation of m6A, which then undergoes demethylation.

This application of FMN photosensitization opens up new avenues for understanding the dynamics of RNA modifications and for developing new therapeutic strategies targeting the epitranscriptome.

Biotechnological Strategies for Flavin Mononucleotide Production

Flavin mononucleotide (FMN), or riboflavin-5'-phosphate, is a critical biomolecule derived from riboflavin (vitamin B2). wikipedia.org It serves as a cofactor for a wide array of oxidoreductase enzymes, including NADH dehydrogenase, and is essential for various metabolic processes. wikipedia.orgnih.gov While chemical synthesis has been a traditional route for FMN production, it often involves complex purification steps to remove unreacted precursors and side products. nih.gov Consequently, biotechnological methods are increasingly favored as they offer more sustainable and efficient alternatives. nih.gov Microbial fermentation and biocatalysis are at the forefront of these efforts, aiming to produce high-purity FMN for applications in the food, feed, and pharmaceutical industries. bioglyco.comresearchgate.net

Optimization of Microbial Cell Factories for FMN Overproduction

Metabolic engineering has been instrumental in developing microbial strains capable of overproducing FMN. nih.gov The core strategy involves the targeted genetic modification of microorganisms to enhance the biosynthetic pathway leading to FMN while minimizing the formation of byproducts. acs.orgnih.gov Scientists have successfully engineered various microbes, including bacteria like Escherichia coli and yeasts such as Candida famata, to serve as efficient cell factories. nih.govnih.gov

Key optimization strategies include:

Overexpression of Key Enzymes : A primary approach is to increase the expression of riboflavin kinase (RFK), the enzyme that catalyzes the phosphorylation of riboflavin to FMN. nih.govmdpi.com For instance, recombinant strains of the yeast Candida famata with an overexpressed FMN1 gene (coding for riboflavin kinase) have demonstrated significantly elevated FMN synthesis. nih.gov

Enhancing Precursor Supply : To boost FMN output, the upstream pathway for riboflavin synthesis is also a target for optimization. This involves overexpressing structural and regulatory genes involved in riboflavin production to ensure a plentiful supply of the FMN precursor. bioglyco.comnih.gov

Pathway Engineering and Cofactor Regulation : Advanced strategies involve knocking out genes of competing metabolic pathways to redirect the flow of carbon towards flavin synthesis. bioglyco.com Furthermore, optimizing the supply of ATP, which is required for the riboflavin kinase reaction, is crucial for improving FMN biosynthesis. bioglyco.com

Cofactor Trapping : An innovative method developed in E. coli involves using an overexpressed flavoprotein to trap FMN within the cell. nih.gov This sequestration of FMN prevents feedback inhibition of the biosynthetic pathway, leading to higher accumulation and facilitating the isolation of highly pure FMN. nih.gov

These integrated engineering approaches have led to substantial increases in FMN production titers.

Table 1: Examples of Engineered Microbial Strains for FMN Production

Microorganism Engineering Strategy FMN Titer Reference
Candida famata Overexpression of riboflavin kinase (FMN1) and riboflavin synthesis genes. 540 mg/L nih.gov
Escherichia coli Directed evolution of riboflavin kinase and optimization of fermentation. 1017.5 mg/L researchgate.net

Whole-Cell Biocatalysis Processes for Flavin Nucleotide Synthesis

Whole-cell biocatalysis represents a powerful approach for synthesizing flavin nucleotides, offering a bridge between microbial fermentation and purified enzyme catalysis. researchgate.net In this process, entire microbial cells, which have been engineered to contain high levels of specific enzymes, are used as the catalyst. For FMN synthesis, this typically involves using cells that overexpress riboflavin kinase to convert externally supplied riboflavin into FMN. bioglyco.com

This method offers several advantages over traditional chemical synthesis and even fermentation. It can lead to a purer final product, as the chemical phosphorylation of riboflavin can result in up to 25% flavin impurities. nih.gov By containing the catalytic machinery within the cell, the process can be simplified, and the cofactors necessary for the enzymatic reaction are naturally regenerated.

Recent advancements are exploring the use of immobilized whole cells or enzymes in continuous flow systems. springernature.com This approach enhances catalyst stability and reusability, making the production process more economical and scalable for industrial applications. springernature.com Flavin-based biocatalysis is not only used for FMN production but also for a variety of other chemical transformations, such as asymmetric alkene reduction, highlighting the versatility of these biological catalysts. springernature.com

Flavin Mononucleotide as a Target for Antimicrobial Development

The rise of antibiotic resistance necessitates the discovery of novel antibacterial drugs with new mechanisms of action. nih.govrug.nl Riboswitches, which are regulatory RNA elements found predominantly in bacteria, have emerged as a promising class of targets. nih.govtandfonline.com The FMN riboswitch, in particular, is an attractive target because it controls the expression of genes essential for the biosynthesis and transport of riboflavin, a vital precursor for the essential cofactors FMN and flavin adenine dinucleotide (FAD). rug.nlnih.gov Since these regulatory mechanisms are absent in humans, compounds that target them are expected to have high specificity and potentially lower side effects. rug.nltandfonline.com

Structure-Based Design of FMN-Like Antimicrobial Compounds

One of the leading strategies in targeting the FMN riboswitch is the development of molecules that structurally mimic FMN. researchgate.net These FMN analogues are designed to bind to the riboswitch's aptamer domain—the region that recognizes the natural ligand—and trick the bacterium into downregulating the production of essential flavins, effectively starving the cell. mdpi.com

The process of structure-based drug design involves several key stages nih.gov:

Structural Analysis : High-resolution structural data of the FMN riboswitch, both in its free form and bound to FMN, are analyzed to understand the key interactions that govern ligand binding.

Rational Design and Synthesis : Based on the structural insights, novel compounds are designed and chemically synthesized to mimic FMN's core structure while incorporating modifications to improve binding affinity, selectivity, and drug-like properties.

In Vitro and In Vivo Testing : The synthesized compounds are then tested for their ability to bind to the riboswitch and for their antibacterial activity against pathogenic bacteria.

A notable success of this approach is the development of compounds like roseoflavin and its derivatives. Roseoflavin is a natural antibiotic whose phosphorylated form, RoFMN, binds tightly to the FMN riboswitch, suppressing gene expression. mdpi.com Another example is the synthetic compound ribocil , which mimics FMN and inhibits bacterial growth by repressing riboswitch-mediated gene expression. researchgate.net More recently, a derivative named 5FDQD was designed that showed protective effects against Clostridium difficile in mouse models, demonstrating the therapeutic potential of this strategy. researchgate.netnih.gov

Table 2: Selected FMN-Like Antimicrobial Compounds

Compound Type Mechanism of Action Target Pathogens Reference
Roseoflavin Natural Product Analogue Binds to FMN riboswitch (as RoFMN), downregulating flavin biosynthesis and transport. Bacillus subtilis, Escherichia coli, Listeria monocytogenes mdpi.com
Ribocil Synthetic Compound Structurally distinct FMN mimic that represses riboswitch-mediated gene expression. Broad-spectrum potential researchgate.net

| 5FDQD | Synthetic Derivative | Designed FMN analogue that binds to the FMN riboswitch. | Clostridium difficile | researchgate.netnih.gov |

Targeting FMN Riboswitches for Antibacterial Agents

The FMN riboswitch regulates bacterial gene expression through conformational changes upon binding FMN. nih.gov This "switching" mechanism can either terminate transcription or block the initiation of translation of essential genes. mdpi.com Exploiting this natural control system offers a direct route to developing novel antibiotics.

Beyond small molecule mimics, a highly innovative approach involves the use of antisense oligonucleotides (ASOs). acs.org These are short, synthetic strands of nucleic acid designed to bind to specific sequences of RNA, in this case, the FMN riboswitch. By binding to the riboswitch, the ASO can disrupt its function and inhibit the expression of the target gene. acs.org

Recent research has focused on developing chimeric ASOs coupled with cell-penetrating peptides. mdpi.comnih.gov This design overcomes the challenge of delivering the ASO across the bacterial cell wall and membrane. Studies have shown that these specialized ASOs can effectively target FMN riboswitches in a range of Gram-positive and Gram-negative pathogens, including Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. mdpi.comnih.gov This technology has demonstrated the ability to inhibit 80% of bacterial growth at an average concentration of around 700 nM, without showing toxicity to human cell lines at these concentrations. mdpi.comnih.gov This rational design approach is adaptable and could be used to rapidly develop new antibiotics against emerging multidrug-resistant bacterial strains. nih.gov

Q & A

How can researchers experimentally distinguish between oxidized, semi-reduced, and fully reduced FMN states in enzymatic systems?

Basic Research Focus
FMN’s redox states (oxidized [FMNO], semi-reduced [FMNS], and reduced [FMNR]) are critical for its function in electron transfer. To differentiate these states:

  • Spectrophotometric Analysis : Use UV-Vis spectroscopy to monitor absorbance peaks: FMNO (∼450 nm), FMNS (broad peak at ∼570 nm), and FMNR (loss of 450 nm peak) .
  • Redox Titrations : Employ dithionite or oxygen scavengers under controlled anaerobic conditions to stabilize intermediates .
  • Electrochemical Methods : Cyclic voltammetry with FMN-bound electrodes to measure redox potentials .

Advanced Consideration : Protein microenvironment effects (e.g., gatekeeper residues in oxidases) can shift redox potentials by 100+ mV, requiring site-directed mutagenesis to validate observations .

What experimental strategies address contradictions in reported FMN-dependent enzyme kinetics?

Advanced Research Focus
Discrepancies in kinetic data (e.g., O₂ reactivity in flavin dehydrogenases) arise from methodological variability:

  • Control for Confounding Variables :
    • pH and Ionic Strength : FMN’s redox behavior is pH-sensitive; ensure buffers match physiological conditions (e.g., deprotonation at FN1/FN5 in FMNO) .
    • Oxygen Sensitivity : Use anaerobic chambers for FMNR studies to prevent artifacial oxidation .
  • Cross-Validation : Combine stopped-flow kinetics (for rapid reactions) with steady-state assays to resolve transient intermediates .
  • Meta-Analysis : Compare datasets using standardized parameters (e.g., kcat/Km) and assess alignment with structural models (e.g., VAO/PCMH superfamily gatekeeper residues) .

How should researchers design protocols for prFMN (prenylated FMN) synthesis and quantification?

Basic Research Focus
prFMN, a modified FMN cofactor in UbiD enzymes, requires precise preparation:

  • In Vivo Synthesis : Express E. coli with FMN prenyltransferase (e.g., S. cerevisiae Pad1) and extract prFMN via ion-exchange chromatography .
  • In Vitro Prenylation : Purify apo-enzymes and incubate with FMN and dimethylallyl pyrophosphate (DMAPP) under reducing conditions .
  • Quantitation : Use HPLC with fluorescence detection (ex/em: 450/525 nm) or LC-MS for isotopic labeling validation .

Advanced Challenge : prFMN instability in aerobic conditions necessitates real-time monitoring via coupled assays (e.g., Fdc1 activation kinetics) .

What methodologies resolve conflicting data on FMN’s role in nitroreductase (NTR) substrate specificity?

Advanced Research Focus
NTRs exhibit substrate promiscuity, but mechanistic debates persist:

  • Structural Dynamics : Perform molecular dynamics (MD) simulations (e.g., GROMOS force fields) to model FMN-substrate interactions, focusing on conserved motifs (e.g., oxygen reactivity motif in Class A FPMOs) .
  • Mutagenesis Studies : Replace key residues (e.g., gatekeeper Tyr in PHBH) and measure activity shifts toward nitroaromatics .
  • High-Throughput Screening : Use substrate libraries to map FMN-dependent vs. FAD-dependent NTR activities .

Data Interpretation Tip : Cross-reference kinetic data with crystallographic B-factors to identify flexible regions influencing substrate binding .

How can fluorescence lifetime imaging (FLIM) optimize FMN-based metabolic profiling?

Advanced Research Focus
FMN’s autofluorescence (lifetime ∼2–4 ns) is used in FLIM to assess cellular redox states:

  • Dual-Channel Detection : Pair FMN (ex: 450 nm) with NADH (ex: 340 nm) to avoid spectral overlap .
  • Lifetime Analysis : Fit decay curves to a double-exponential model (Eq 1: I(t) = k₁exp(-t/τ₁) + k₂exp(-t/τ₂)) to distinguish free vs. protein-bound FMN .
  • Validation : Compare FLIM results with enzymatic assays (e.g., lactate dehydrogenase activity for NADH/FMN ratio validation) .

Pitfall Alert : Photobleaching and pH sensitivity require controlled imaging conditions (e.g., two-photon excitation at 900 nm) .

What are best practices for reporting FMN-related experimental data in publications?

Basic Research Focus
Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Data Transparency :
    • Include raw spectral scans and titration curves as supplementary files .
    • Report FMN purity (>95% via HPLC) and storage conditions (e.g., -80°C in amber vials) .
  • Reproducibility :
    • Detail buffer compositions, enzyme sources (e.g., recombinant vs. native), and pre-treatment steps (e.g., dialysis for cofactor removal) .
    • Share code for kinetic modeling (e.g., GitHub repositories) .

Advanced Requirement : For structural studies, deposit MD simulation trajectories in public databases (e.g., Zenodo) with DOI links .

How do gatekeeper residues in flavoenzymes influence FMN’s reactivity with O₂?

Advanced Research Focus
Gatekeeper residues (e.g., Tyr in VAO/PCMH superfamily) modulate O₂ access:

  • Functional Analysis :
    • Replace gatekeeper residues via site-directed mutagenesis and measure O₂ consumption rates .
    • Use X-ray crystallography to resolve O₂ diffusion pathways (e.g., 18-residue oxygen reactivity motif) .
  • Theoretical Modeling : Calculate O₂ binding energies using QM/MM hybrid methods .

Contradiction Note : Some oxidases accelerate O₂ reactivity by 10⁶-fold despite lacking gatekeepers, suggesting alternative allosteric mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.